molecular formula C12H10O2 B13164007 1-[3-(Furan-3-yl)phenyl]ethan-1-one

1-[3-(Furan-3-yl)phenyl]ethan-1-one

Katalognummer: B13164007
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: NUTXMXXAWUMQME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Furan-3-yl)phenyl]ethan-1-one is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[3-(Furan-3-yl)phenyl]ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 3-furylboronic acid with 3-bromobenzaldehyde under Suzuki coupling conditions. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-(Furan-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[3-(Furan-3-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Furan-3-yl)phenyl]ethan-1-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-Acetylfuran: Similar structure but with the furan ring directly attached to the ethanone moiety.

    3-Furylphenylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: 1-[3-(Furan-3-yl)phenyl]ethan-1-one is unique due to the specific positioning of the furan and phenyl groups, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C12H10O2

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-[3-(furan-3-yl)phenyl]ethanone

InChI

InChI=1S/C12H10O2/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3

InChI-Schlüssel

NUTXMXXAWUMQME-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.